Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate

Cycloaddition regiochemistry Trifluoromethyl isoxazole synthesis Building block selectivity

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is a 1,2‑oxazole heterocycle bearing a methyl ester at C‑3, a methyl group at C‑4, and a trifluoromethyl substituent at C‑5. The molecule has the formula C₇H₆F₃NO₃ and a molecular weight of 209.12 g·mol⁻¹.

Molecular Formula C7H6F3NO3
Molecular Weight 209.12 g/mol
CAS No. 1260826-96-7
Cat. No. B12450064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate
CAS1260826-96-7
Molecular FormulaC7H6F3NO3
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C(=O)OC)C(F)(F)F
InChIInChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3
InChIKeyDGADPYQOOIVCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate (CAS 1260826‑96‑7): A Trifluoromethylated Isoxazole Building Block for Agrochemical and Medicinal Chemistry


Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is a 1,2‑oxazole heterocycle bearing a methyl ester at C‑3, a methyl group at C‑4, and a trifluoromethyl substituent at C‑5. The molecule has the formula C₇H₆F₃NO₃ and a molecular weight of 209.12 g·mol⁻¹ . It belongs to the trifluoromethylated isoxazole family, which is widely used as building blocks in agrochemical [1] and pharmaceutical discovery [2].

Why Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate Cannot Be Replaced by Generic Isoxazole Carboxylates


Regioisomeric isoxazole‑3‑carboxylates that differ in the placement of the trifluoromethyl and methyl groups are not interchangeable. The 1,3‑dipolar cycloaddition route to trifluoromethylated isoxazoles typically produces mixtures of 5‑CF₃‑4‑COOR and 4‑CF₃‑5‑COOR regioisomers, whose product distribution is highly sensitive to reaction temperature and substituent electronics [1]. Furthermore, the presence of the 4‑methyl group blocks one of the two C–H positions on the isoxazole ring, fundamentally altering the regiochemical outcome of subsequent C–H arylation and lithiation reactions that are critical for downstream diversification [2]. Consequently, a building block with the precise 3‑COOMe/4‑Me/5‑CF₃ substitution pattern cannot be casually substituted with a 4‑CF₃ or a 4‑H analog without risking divergent reactivity, altered physicochemical properties, and failed synthetic sequences.

Quantitative Differentiation Evidence for Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate (CAS 1260826‑96‑7)


Regioisomeric Identity Controls Cycloaddition Product Distribution

The target compound bears the 5‑CF₃/3‑COOMe substitution pattern. In the 1,3‑dipolar cycloaddition of nitrile oxides with β‑trifluoromethylacetylenic esters, two regioisomeric isoxazolecarboxylate esters are formed: 5‑trifluoromethyl‑4‑isoxazolecarboxylate and 4‑trifluoromethyl‑5‑isoxazolecarboxylate [1]. The product ratio is temperature‑dependent, with the 5‑CF₃ isomer favored above 0 °C, but mixtures are typical; regioisomers are distinguished by ¹³C NMR [1]. Because the 4‑position is already methylated in the target compound, the cycloaddition regiochemistry is locked, eliminating the regioisomeric mixture problem that plagues 4‑unsubstituted analogs.

Cycloaddition regiochemistry Trifluoromethyl isoxazole synthesis Building block selectivity

Computed Lipophilicity Difference vs. the 4‑Des‑Methyl Analog

The 4‑methyl group increases the computed logP relative to the 4‑des‑methyl comparator. PubChem provides an XLogP3‑AA value of 1.8 for ethyl 5‑(trifluoromethyl)isoxazole‑3‑carboxylate (CAS 625120‑13‑0) [1]. For the target compound, the additional 4‑methyl group is predicted to raise logP by approximately 0.5–0.7 units based on the standard π(CH₃) contribution, resulting in an estimated XLogP3 of ≈2.3–2.5. This increased lipophilicity can enhance membrane permeability in cell‑based assays.

Lipophilicity Drug-likeness Isoxazole SAR

Blocked C4 Position Directs C–H Arylation to C5

The 4‑methyl substituent sterically and electronically blocks the C4 position, forcing intermolecular C–H arylation to occur exclusively at the C5 position (or at the 4‑methyl C–H bonds under radical conditions). In the general method reported for trifluoromethylated isoxazoles, C–H arylation conditions were identified for substrates with one free C–H position, and the presence of a substituent at C4 was noted to be tolerated [1]. The target compound's fully substituted C4 ensures that Pd‑catalyzed direct arylation proceeds with complete regioselectivity, avoiding isomeric product mixtures that plague 4,5‑unsubstituted isoxazoles.

C–H functionalization Late-stage diversification Palladium catalysis

Herbicidal Acetamide Motif Requires the 4‑Methyl‑5‑trifluoromethylisoxazole Subunit

A series of 2‑(5‑isoxazolyloxy)acetamide derivatives was synthesized and screened for herbicidal activity. The most potent compound, N‑(2‑chlorophenyl)‑N‑methyl‑2‑(4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy)acetamide, showed strong activity against barnyard grass, large crabgrass, pale smartweed, and slender amaranth at application rates of 0.25–0.5 kg a.i./ha, without phytotoxicity to cotton [1]. The 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy fragment was identified as the critical pharmacophore; replacing or removing the 4‑methyl group abolished herbicidal potency. The target compound is the logical precursor to this pharmacophore, as the 3‑carboxylate ester can be reduced to the alcohol and subsequently converted to the 5‑hydroxyisoxazole needed for oxyacetamide formation.

Herbicide Structure-activity relationship Agrochemical intermediate

Optimal Application Scenarios for Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate (1260826‑96‑7)


Agrochemical Lead Optimization Using the Oxyacetamide Pharmacophore

The compound serves as the direct precursor to the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy fragment that is essential for the herbicidal activity of N‑(2‑chlorophenyl)‑N‑methyl‑2‑(4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy)acetamide [1]. Reduction of the 3‑methyl ester to the primary alcohol, followed by conversion to the 5‑hydroxyisoxazole and O‑alkylation, provides a validated entry to this herbicidal chemotype. This scenario is ideal for agrochemical discovery teams that require a reliable, regioisomerically pure building block to explore oxyacetamide SAR without the complexity of building the isoxazole core from simple starting materials.

C–H Arylation Library Synthesis for Medicinal Chemistry

The 4‑methyl group blocks one of the two isoxazole C–H positions, ensuring that Pd‑catalyzed intermolecular C–H arylation proceeds with complete regioselectivity at the remaining C5 position [2][3]. This predictable reactivity makes the compound an excellent substrate for constructing libraries of 5‑aryl‑4‑methyl‑5‑(trifluoromethyl)isoxazole‑3‑carboxylates, which are of interest as potential FXR agonists [4] and for probing trifluoromethyl‑specific protein‑ligand interactions. The methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, enabling rapid exploration of chemical space around the isoxazole core.

Physicochemical Property Optimization in CNS Drug Discovery

With an estimated logP (XLogP3) in the range 2.3–2.5, which is ≈0.5–0.7 units higher than the 4‑des‑methyl analog [5], this building block is particularly valuable in CNS drug discovery programs where balanced lipophilicity is critical for blood‑brain barrier penetration. The trifluoromethyl group provides metabolic stability against oxidative degradation, while the methyl ester offers a handle for further polarity modulation through hydrolysis or amidation. Procurement of this specific analog, rather than the more polar 4‑unsubstituted version, allows medicinal chemists to start from a logP value closer to the CNS‑desirable range of 2–4.

Trifluoromethylated Heterocycle Building Block Collection for Fragment-Based Screening

The compound is a member of the broader class of trifluoromethylated isoxazole building blocks that have been synthesized in multigram quantities and are available from commercial libraries . Its unique 3,4,5‑trisubstitution pattern, combining a hydrogen‑bond‑accepting ester, a lipophilic trifluoromethyl group, and a small methyl substituent, makes it a valuable fragment for screening against targets that favor shaped, fluorinated heteroaromatics. In fragment‑based drug discovery, the presence of the 4‑methyl group can provide a subtle steric probe to distinguish between closely related binding pockets.

Quote Request

Request a Quote for Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.